molecular formula C25H22ClN3O3S B14992640 1-[2-(2-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine

1-[2-(2-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine

Cat. No.: B14992640
M. Wt: 480.0 g/mol
InChI Key: FCMGUCRYBCMYPT-UHFFFAOYSA-N
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Description

1-[4-(benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]-4-phenylpiperazine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 1-[4-(benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxazole ring, followed by the introduction of the benzenesulfonyl and chlorophenyl groups. Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

1-[4-(benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium hydroxide or halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-(benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]-4-phenylpiperazine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[4-(benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]-4-phenylpiperazine can be compared with other similar compounds, such as:

    1-(4-benzenesulfonyl-2-benzhydryl-oxazol-5-yl)-piperidine: This compound shares a similar core structure but differs in the substituents attached to the oxazole ring.

    4-(1,3-oxazol-2-yl)benzenesulfonyl chloride: This compound has a similar oxazole and benzenesulfonyl structure but lacks the piperazine moiety. The uniqueness of 1-[4-(benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]-4-phenylpiperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-(2-chlorophenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole

InChI

InChI=1S/C25H22ClN3O3S/c26-22-14-8-7-13-21(22)23-27-24(33(30,31)20-11-5-2-6-12-20)25(32-23)29-17-15-28(16-18-29)19-9-3-1-4-10-19/h1-14H,15-18H2

InChI Key

FCMGUCRYBCMYPT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CC=C4Cl)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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